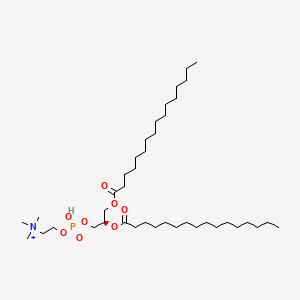
DPPC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipalmitoylphosphatidylcholine is a phospholipid and a type of lecithin. It consists of two palmitic acid groups attached to a phosphatidylcholine head-group. This compound is the main constituent of pulmonary surfactants, which reduce the work of breathing and prevent alveolar collapse during respiration . Dipalmitoylphosphatidylcholine plays a crucial role in the study of liposomes and human bilayers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipalmitoylphosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with palmitic acid. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, dipalmitoylphosphatidylcholine is often produced using enzymatic methods. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation of phosphatidylcholine with palmitic acid . This method is preferred due to its high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
Dipalmitoylphosphatidylcholine undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions .
Common Reagents and Conditions
Hydrolysis: The compound can be hydrolyzed using acidic or basic conditions to yield glycerophosphocholine and palmitic acid.
Substitution: Substitution reactions can occur at the phosphate group, where different alcohols or amines can replace the choline group.
Major Products
Scientific Research Applications
Dipalmitoylphosphatidylcholine has a wide range of applications in scientific research:
Mechanism of Action
Dipalmitoylphosphatidylcholine exerts its effects by reducing the surface tension of the alveolar liquid in the lungs. This is achieved through the formation of a monolayer at the air-liquid interface, which prevents alveolar collapse during respiration . The hydrophilic head of dipalmitoylphosphatidylcholine interacts with the aqueous environment, while the hydrophobic tails interact with the air, creating a stable interface .
Comparison with Similar Compounds
Similar Compounds
Dimyristoylphosphatidylcholine (DMPC): Similar to dipalmitoylphosphatidylcholine but with shorter fatty acid chains (14 carbons each).
Dioleoylphosphatidylcholine (DOPC): Contains unsaturated fatty acid chains, which affect its fluidity and phase behavior.
Uniqueness
Dipalmitoylphosphatidylcholine is unique due to its high melting temperature and ability to form highly ordered bilayers. This makes it particularly suitable for studies involving membrane stability and dynamics . Its role as the primary component of pulmonary surfactants also distinguishes it from other phospholipids .
Properties
Molecular Formula |
C40H81NO8P+ |
|---|---|
Molecular Weight |
735 g/mol |
IUPAC Name |
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
InChI Key |
KILNVBDSWZSGLL-KXQOOQHDSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















